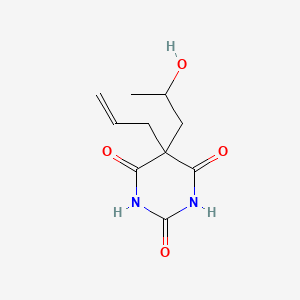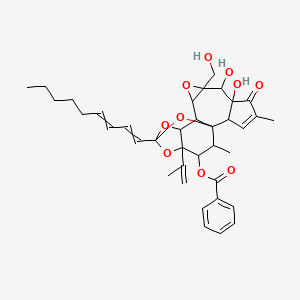
Oxapropanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxapropanium is a chemical compound with the molecular formula C7H16NO2. It is classified as a dioxolane and is known for its unique structure, which includes a dioxolane ring and a trimethylammonium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxapropanium can be synthesized through several methods. One common synthetic route involves the reaction of trimethylamine with 1,3-dioxolane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the desired chemical reactions. The reaction mixture is then subjected to separation and purification processes, such as distillation and crystallization, to isolate the final product. The industrial production of this compound is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxapropanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like halides, hydroxides, or amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxygen-containing compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxapropanium has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound has been investigated for its potential as a cholinergic agent, which can interact with the nervous system.
Medicine: The compound has shown promise in the development of drugs targeting specific receptors in the body.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of oxapropanium involves its interaction with specific molecular targets in the body. As a cholinergic agent, it can bind to cholinergic receptors, leading to the modulation of neurotransmitter release and signal transduction pathways. This interaction can result in various physiological effects, such as muscle contraction and neurotransmission .
Comparación Con Compuestos Similares
Oxapropanium can be compared with other similar compounds, such as:
Trimethylamine: A precursor in the synthesis of this compound, known for its strong odor and use in organic synthesis.
1,3-Dioxolane: A cyclic ether used as a solvent and reagent in organic chemistry.
This compound is unique due to its combination of a dioxolane ring and a trimethylammonium group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
92981-70-9 |
|---|---|
Fórmula molecular |
C7H16NO2+ |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1 |
Clave InChI |
HJPHIJVSRJVAGC-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC1COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10784533.png)
![Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-](/img/structure/B10784545.png)



![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)





![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)

